Introduction: The Precision Tool for Adenosine A₃ Receptor Research
Introduction: The Precision Tool for Adenosine A₃ Receptor Research
An In-Depth Technical Guide to 2-Cl-IB-MECA-¹³C,d₃: A Senior Application Scientist's Perspective
In the landscape of G protein-coupled receptor (GPCR) pharmacology, the A₃ adenosine receptor (A₃AR) has emerged as a critical therapeutic target for a spectrum of diseases, including cancer, inflammatory disorders, and ischemic injuries.[1] The synthetic agonist, 2-chloro-N⁶-(3-iodobenzyl)-5′-N-methylcarboxamidoadenosine, universally known as 2-Cl-IB-MECA (and its clinical development name, Namodenoson), represents a pinnacle of selectivity for this receptor subtype.[2] It exhibits a high affinity for the A₃AR, with a Ki value of approximately 0.33 nM, while demonstrating significantly lower affinity for A₁ and A₂A receptors (around 2500- and 1400-fold less, respectively).[3] This remarkable selectivity makes it an invaluable pharmacological tool.
This guide focuses on a specific, isotopically labeled variant: 2-Cl-IB-MECA-¹³C,d₃ . The incorporation of stable isotopes—in this case, one Carbon-13 atom and three deuterium atoms—does not alter the compound's fundamental biological activity. Instead, it transforms the molecule into a precision instrument for quantitative bioanalysis, primarily serving as an ideal internal standard for mass spectrometry-based assays.[4][5] Understanding the application of this labeled compound is paramount for researchers engaged in pharmacokinetics, drug metabolism, and rigorous in-vivo and in-vitro studies where accuracy and reproducibility are non-negotiable.
Physicochemical Properties and Structural Data
The subtle addition of stable isotopes results in a predictable mass shift, which is the cornerstone of its utility in mass spectrometry, while leaving its chemical behavior virtually unchanged.
| Property | 2-Cl-IB-MECA (Unlabeled) | 2-Cl-IB-MECA-¹³C,d₃ (Labeled) | Rationale for Use |
| Chemical Name | 1-[2-Chloro-6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide | Isotopically labeled variant of the parent compound | N/A |
| Molecular Formula | C₁₈H₁₈ClIN₆O₄ | ¹³CC₁₇H₁₅D₃ClIN₆O₄ | The formula reflects the incorporation of one ¹³C and three D atoms. |
| Molecular Weight | ~544.74 g/mol | ~548.76 g/mol (Typical) | The +4 Da mass shift allows for clear differentiation from the unlabeled analyte in a mass spectrometer. |
| CAS Number | 163042-96-4[2][6] | Not typically assigned a unique CAS number | It is a variant of the parent compound. |
| Purity | ≥98% (HPLC) | ≥98% (HPLC); Isotopic Purity typically >99% | High chemical and isotopic purity is critical to prevent cross-talk in analytical assays. |
| Solubility | Soluble in DMSO (e.g., 15-100 mg/mL) and DMF (e.g., 10 mg/mL)[2] | Identical to unlabeled form | The choice of solvent is crucial for preparing stock solutions for both the analyte and the internal standard. |
| Storage | Desiccate at +4°C or store at -20°C[6] | Identical to unlabeled form | Proper storage ensures long-term stability and prevents degradation. |
Mechanism of Action: A₃AR-Mediated Signaling Cascades
2-Cl-IB-MECA exerts its biological effects by binding to and activating the A₃AR, a Gi/o-coupled receptor. This activation initiates a cascade of intracellular events that are highly cell-type and context-dependent. The primary effect of Gi protein activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][7]
However, the downstream signaling is far more complex. A₃AR activation is known to modulate several critical pathways implicated in cell survival, proliferation, and inflammation:
-
PI3K/AKT/NF-κB Pathway: In many cancer cell lines, 2-Cl-IB-MECA has been shown to inhibit this pro-survival pathway, contributing to its anti-tumor effects.[8]
-
Wnt/β-catenin Pathway: The compound can decrease the expression of key components like β-catenin, leading to the downregulation of proliferation-associated genes such as c-Myc and cyclin D1.[8][9]
-
MAPK/ERK Pathway: Activation of A₃AR can also influence the MAPK/ERK pathway, which plays a role in both cell proliferation and apoptosis.
The specific outcome—be it apoptosis in cancer cells, protection in ischemic tissue, or modulation of inflammation—depends on the cellular machinery present.[8][10] For instance, in pancreatic and hepatocellular carcinoma cells, 2-Cl-IB-MECA induces G1 phase cell cycle arrest and apoptosis.[8][9][11] In contrast, in myocardial tissue, its activation of the A₃AR is cardioprotective, reducing ischemia-reperfusion injury.[10][12]
Caption: A₃AR signaling cascade initiated by 2-Cl-IB-MECA.
Core Application: Quantitative Bioanalysis via LC-MS/MS
The primary and most critical application of 2-Cl-IB-MECA-¹³C,d₃ is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This is the gold standard for quantifying drug concentrations in complex biological matrices like plasma, serum, and tissue homogenates.
Causality Behind the Choice: Why is a stable isotope-labeled (SIL) internal standard superior?
-
Co-elution: The SIL-IS is chemically identical to the analyte (the unlabeled drug), meaning it has the same chromatographic retention time, extraction recovery, and ionization efficiency. This perfectly corrects for variations during sample preparation and analysis.
-
Matrix Effect Compensation: Biological samples contain numerous endogenous compounds that can suppress or enhance the ionization of the target analyte in the mass spectrometer's source. Because the SIL-IS behaves identically, any matrix effect that impacts the analyte will impact the IS to the same degree, ensuring the ratio between them remains constant and the quantification accurate.
-
Precision and Accuracy: Using a SIL-IS dramatically improves the precision, accuracy, and robustness of the bioanalytical method, which is a regulatory requirement for preclinical and clinical drug development.
Experimental Protocol: Pharmacokinetic Analysis of 2-Cl-IB-MECA in Rat Plasma
This protocol outlines the steps to determine the concentration-time profile of 2-Cl-IB-MECA in plasma following administration to a research animal.
1. Preparation of Standards and Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Cl-IB-MECA (analyte) and 2-Cl-IB-MECA-¹³C,d₃ (IS) in separate volumetric flasks using DMSO.
-
Calibration Standards (0.1 - 1000 ng/mL): Prepare a series of calibration standards by spiking the appropriate volume of analyte working solution into blank rat plasma.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma, using a separate weighing of the analyte stock.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS primary stock solution with acetonitrile.
2. Sample Preparation (Protein Precipitation)
-
Rationale: This is a rapid and effective method to remove the bulk of plasma proteins which interfere with LC-MS/MS analysis.
-
Procedure:
-
Aliquot 50 µL of plasma samples (calibrators, QCs, or unknown study samples) into a 96-well plate.
-
Add 150 µL of the Internal Standard Working Solution (in acetonitrile) to each well. The acetonitrile acts as the precipitating agent.
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Rationale: The liquid chromatography step separates the analyte from other matrix components, while the tandem mass spectrometry provides highly selective and sensitive detection.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Method (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The mass spectrometer is set to isolate a specific precursor ion (the protonated molecule, [M+H]⁺) and then fragment it to produce a specific product ion. This transition is unique to the molecule of interest.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2-Cl-IB-MECA | 545.0 | 414.1 | 100 | 25 |
| 2-Cl-IB-MECA-¹³C,d₃ (IS) | 549.0 | 417.1 | 100 | 25 |
-
Note: Exact m/z values and collision energies must be optimized empirically on the specific instrument used.
4. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard for all injections.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression (typically weighted 1/x²) on the calibration curve.
-
Use the regression equation to calculate the concentration of the analyte in the QC and unknown samples.
Caption: Workflow for quantitative bioanalysis using a SIL-IS.
Conclusion: An Indispensable Tool for Drug Development
While 2-Cl-IB-MECA is a powerful pharmacological agent for probing A₃AR function, its isotopically labeled counterpart, 2-Cl-IB-MECA-¹³C,d₃, is the linchpin for translating basic research into credible preclinical and clinical data. Its role as an internal standard ensures the generation of accurate, precise, and reproducible quantitative data, which is fundamental to understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For any researcher in the field of drug development focusing on A₃AR modulators, mastering the application of such labeled compounds is not merely a technical skill but a requisite for maintaining the highest standards of scientific integrity.
References
-
Kotulova, J., et al. (2022). 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines. International Journal of Molecular Medicine, 49(3), 31. [Link]
-
PubMed. (2022). 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines. National Center for Biotechnology Information. [Link]
-
Ge, Z. D., et al. (2006). Cl-IB-MECA [2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide] reduces ischemia/reperfusion injury in mice by activating the A3 adenosine receptor. Journal of Pharmacology and Experimental Therapeutics, 319(3), 1200-10. [Link]
-
Auchampach, J. A., et al. (2006). Cl-IB-MECA [2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methylcarboxamide] Reduces Ischemia/Reperfusion Injury in Mice by Activating the A3 Adenosine Receptor. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
ResearchGate. (2022). 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines. ResearchGate. [Link]
-
Eddy, M. T., et al. (2018). A2A Adenosine Receptor Partial Agonism Related to Structural Rearrangements in an Activation Microswitch. eLife. [Link]
-
van der Schaik, E. A., et al. (1996). Hemodynamic effects and histamine release elicited by the selective adenosine A3 receptor agonist 2-Cl-IB-MECA in conscious rats. European Journal of Pharmacology, 308(3), 311-4. [Link]
-
Laudadio, M. A., et al. (2004). The A3 adenosine receptor agonist 2-Cl-IB-MECA facilitates epileptiform discharges in the CA3 area of immature rat hippocampal slices. Epilepsy Research, 59(2-3), 83-93. [Link]
-
MilliporeSigma. (n.d.). Adenosine A₃ Receptor Agonist, 2-Cl-IB-MECA - CAS 163042-96-4 - Calbiochem. MilliporeSigma Website. [Link]
-
ResearchGate. (n.d.). Effect of Cl-IB-MECA on the adenosine dose–response curve. ResearchGate. [Link]
-
Jacobson, K. A., & Gao, Z. G. (2019). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Pharmacology, 10, 298. [Link]
-
Bio-Techne. (n.d.). 2-Cl-IB-MECA (1104) by Tocris. Bio-Techne Website. [Link]
-
Le, S., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 472. [Link]
-
Tosh, D. K., et al. (2020). 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization. ACS Pharmacology & Translational Science, 3(4), 675-691. [Link]
-
Tosh, D. K., et al. (2020). 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization. PMC. [Link]
-
Park, S. W., et al. (2008). Stimulation of ANP secretion by 2-Cl-IB-MECA through A(3) receptor and CaMKII. Peptides, 29(12), 2194-200. [Link]
Sources
- 1. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. bio-techne.com [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Adenosine A3受体激动剂,2-Cl-IB-MECA A highly selective agonist of adenosine A3 receptor (Ki = 330 pM) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Stimulation of ANP secretion by 2-Cl-IB-MECA through A(3) receptor and CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cl-IB-MECA [2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide] reduces ischemia/reperfusion injury in mice by activating the A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
